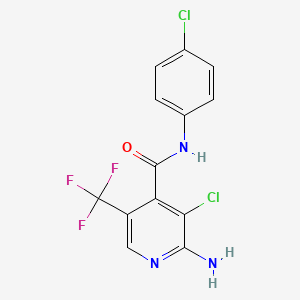

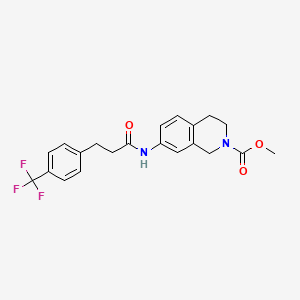

methyl 7-(3-(4-(trifluoromethyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-(3-(4-(trifluoromethyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Hydantoins and Thiohydantoins Synthesis : A study by Macháček et al. (2006) explored the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates via reaction with isocyanates. These compounds were cyclized to form hydantoins and thiohydantoins, showcasing a method to synthesize nitrogen-containing heterocycles from tetrahydroisoquinoline derivatives (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Molecular and Crystal Structures of Methyl 2-Substituted Tetrahydroquinoline Derivatives : Rudenko et al. (2012) described the synthesis and structural analysis of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylates, obtained from reactions involving 3-amino-5,5-dimethylcyclohex-2-enone. This work underlines the importance of these structures in understanding the molecular arrangements and potential reactivity of isoquinoline derivatives (Rudenko et al., 2012).

Synthesis of 4-Aminopyrimidines : The transformation of tetrahydro-6,7-dialkoxy-1-[(acylamidino)methylene]isoquinolines into 4-substituted pyrimidoisoquinolines upon heating, as reported by Korbonits et al. (1991), presents a novel approach to synthesizing pyrimidine derivatives, which are significant in various chemical and pharmacological studies (Korbonits, Simon, & Kolonits, 1991).

Quinoline Derivatives Synthesis in Ionic Liquid : A green synthesis approach for N-arylquinoline derivatives was demonstrated by Wang et al. (2007), highlighting the use of ionic liquids as environmentally friendly solvents for the synthesis of complex organic molecules. This method offers advantages in terms of reusability of the solvent and potential for industrial-scale applications (Wang, Zhang, Jiang, Yao, & Tu, 2007).

Ru-Catalyzed C-H Functionalization : Ruiz et al. (2017) explored the catalytic functionalization of phenylglycine derivatives to synthesize isoquinoline and isoindoline carboxylates, demonstrating the utility of ruthenium catalysis in activating C-H bonds for the construction of heterocyclic structures. This research presents a valuable tool for the synthesis of complex heterocyclic frameworks with potential applications in drug discovery and material science (Ruiz, Sayago, Cativiela, & Urriolabeitia, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance biological activity and increase chemical or metabolic stability .

Result of Action

It is known that the compound interacts with the androgen receptor , which could potentially influence a variety of cellular processes.

Properties

IUPAC Name |

methyl 7-[3-[4-(trifluoromethyl)phenyl]propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-29-20(28)26-11-10-15-5-8-18(12-16(15)13-26)25-19(27)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQCJHDCHCQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2488511.png)